Benzylthiouracil
Overview
Description
Benzylthiouracil is a thioamide compound primarily used as an antithyroid agent. It is closely related to propylthiouracil and is known for its ability to inhibit the production of thyroid hormones, making it useful in the treatment of hyperthyroidism .
Scientific Research Applications
Benzylthiouracil has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioamide chemistry.
Biology: Investigated for its effects on thyroid hormone production and its potential use in studying thyroid-related disorders.
Medicine: Primarily used in the treatment of hyperthyroidism and related conditions. It has also been studied for its potential use in treating other diseases involving thyroid hormone dysregulation.
Mechanism of Action
Target of Action
Benzylthiouracil (BTU) is an antithyroid preparation . It is a thioamide, closely related to propylthiouracil .
Mode of Action
As a thioamide, it is likely to work similarly to propylthiouracil, inhibiting the production of thyroid hormones .
Biochemical Pathways
As a thioamide, it is likely to inhibit the enzyme thyroid peroxidase, thereby blocking the synthesis of thyroid hormones .
Pharmacokinetics
It is known that BTU is administered orally and excreted renally .
Result of Action
As an antithyroid preparation, it is likely to reduce the levels of thyroid hormones, thereby alleviating symptoms of hyperthyroidism .
Action Environment
It is known that btu has been associated with severe adverse effects, notably vasculitis and subsequent anca-positive glomerulonephritis, as well as isolated reports of lung damage .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzylthiouracil plays a crucial role in biochemical reactions by inhibiting the enzyme thyroid peroxidase. This enzyme is responsible for the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones . By inhibiting thyroid peroxidase, this compound effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). Additionally, this compound interacts with other biomolecules such as hydrogen peroxide, which is required for the iodination process .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In thyroid cells, it inhibits the synthesis of thyroid hormones, leading to a decrease in thyroid hormone levels in the bloodstream . This reduction in thyroid hormones impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the decreased levels of T3 and T4 result in reduced metabolic rate and oxygen consumption in cells . Furthermore, this compound has been associated with adverse effects such as vasculitis and ANCA-positive glomerulonephritis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme group of thyroid peroxidase, thereby inhibiting the enzyme’s activity . This inhibition prevents the oxidation of iodide to iodine, a critical step in the synthesis of thyroid hormones. Additionally, this compound may interfere with the coupling of iodotyrosine residues to form T3 and T4 . These actions collectively reduce the production of thyroid hormones and alleviate the symptoms of hyperthyroidism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity . These effects are particularly evident in in vitro and in vivo studies involving thyroid cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces thyroid hormone levels and alleviates symptoms of hyperthyroidism . At high doses, it can cause toxic effects such as hepatotoxicity and bone marrow suppression . Threshold effects have been observed, where low doses may not produce significant therapeutic effects, while high doses can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in inhibiting thyroid hormone synthesis . It interacts with enzymes such as thyroid peroxidase and hydrogen peroxide, which are essential for the iodination of thyroglobulin . Additionally, this compound may affect metabolic flux and metabolite levels by altering the production of thyroid hormones, which play a crucial role in regulating metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and distributed via the bloodstream to target tissues, primarily the thyroid gland . This compound may interact with transporters and binding proteins that facilitate its uptake and accumulation in thyroid cells . This localization is essential for its therapeutic effects in reducing thyroid hormone synthesis .
Subcellular Localization
The subcellular localization of this compound is primarily within the thyroid gland, where it exerts its inhibitory effects on thyroid peroxidase . The compound may be directed to specific compartments or organelles within thyroid cells through targeting signals or post-translational modifications . This localization is crucial for its activity in inhibiting thyroid hormone synthesis and alleviating hyperthyroidism symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylthiouracil can be synthesized through various methods. One common synthetic route involves the reaction of thiourea with benzyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Benzylthiouracil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzyl group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted this compound compounds. These products can have different pharmacological properties and applications .
Comparison with Similar Compounds
Similar Compounds
Propylthiouracil: Another thioamide compound with similar antithyroid properties. It is often used interchangeably with benzylthiouracil in clinical settings.
Thiouracil: A simpler thioamide compound with antithyroid activity, but generally less potent than this compound and propylthiouracil.
Methylthiouracil: Similar in structure to thiouracil, with moderate antithyroid activity.
Uniqueness
This compound is unique in its higher potency compared to thiouracil and methylthiouracil. It is also known for its specific adverse effects, such as vasculitis and ANCA-positive glomerulonephritis, which are less common with other thioamide compounds .
Properties
IUPAC Name |
6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXBXCRWXNESOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873587 | |
Record name | 6-Benzyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-50-1 | |
Record name | 6-Benzyl-2-thiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6336-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylthiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylthiouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13804 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6336-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6336-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Benzyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-benzyl-2-thiouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLTHIOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ35LUM333 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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